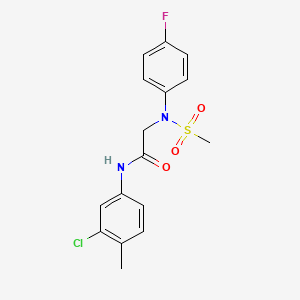
N~1~-allyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-allyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as AGN 2979, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of glycine receptor modulators and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
AGN 2979 acts as a positive allosteric modulator of glycine receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system. By enhancing the activity of glycine receptors, AGN 2979 can increase inhibitory neurotransmission and reduce neuronal excitability, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
AGN 2979 has been shown to have a wide range of biochemical and physiological effects, including analgesic, anticonvulsant, anxiolytic, and sedative properties. It has also been shown to have anti-inflammatory effects and can modulate the release of neurotransmitters such as glutamate and GABA.
Vorteile Und Einschränkungen Für Laborexperimente
AGN 2979 has several advantages for use in lab experiments, including its potent and selective activity on glycine receptors, as well as its well-characterized mechanism of action. However, its limitations include its low solubility and poor bioavailability, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on AGN 2979, including the development of more potent and selective modulators of glycine receptors, as well as the investigation of its potential therapeutic applications in other areas, such as schizophrenia and neuropathic pain. Additionally, further research is needed to elucidate the precise mechanisms underlying its biochemical and physiological effects.
Synthesemethoden
The synthesis of AGN 2979 involves several steps, including the reaction of 4-chloro-2-methylphenyl isocyanate with glycine methyl ester, followed by the addition of allylamine and methanesulfonyl chloride. The final product is obtained through purification and isolation using column chromatography.
Wissenschaftliche Forschungsanwendungen
AGN 2979 has been extensively studied for its potential therapeutic applications in a variety of areas, including pain management, epilepsy, and anxiety disorders. It has been shown to modulate glycine receptors, which are involved in the regulation of neuronal excitability and synaptic transmission.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-4-7-15-13(17)9-16(20(3,18)19)12-6-5-11(14)8-10(12)2/h4-6,8H,1,7,9H2,2-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPOCEVMRRRSJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NCC=C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B4955295.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4955298.png)

![isopropyl 6-methyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4955306.png)
![N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea](/img/structure/B4955318.png)
![N~2~-cyclohexyl-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4955325.png)
![4-tert-butyl-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4955338.png)
![4-methoxy-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955353.png)

![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955365.png)

![(2-bromo-6-methoxy-4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4955369.png)

